molecular formula C10H10FNO B273427 N-allyl-4-fluorobenzamide

N-allyl-4-fluorobenzamide

Cat. No.: B273427
M. Wt: 179.19 g/mol
InChI Key: GERIIDQFWGCUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-fluorobenzamide is a fluorinated benzamide derivative characterized by an allyl group attached to the amide nitrogen and a fluorine atom at the para-position of the aromatic ring. Its synthesis involves visible-light-driven aerobic selenation or similar catalytic methods, yielding a white solid with a molecular weight of 179.0 g/mol (EI-MS: m/z [M+H]⁺ 179.9) . Key spectroscopic data include:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82–7.79 (m, 2H, aromatic), 7.09 (t, J = 8.6 Hz, 2H, aromatic), 5.97–5.87 (m, 1H, allyl), 4.07–4.04 (m, 2H, -CH₂-) .
  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5 (amide C=O), 166.2 (d, J = 251.0 Hz, C-F), 134.2 (allyl), 115.9 (d, J = 22.0 Hz, aromatic C-F) .

Properties

IUPAC Name

4-fluoro-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERIIDQFWGCUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

N-allyl-4-fluorobenzamide belongs to the benzamide class, which includes compounds with diverse biological and chemical applications. Below is a comparative analysis with structurally analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound -NH(allyl), -F (para) 179.0 Fluorine enhances electronic effects; allyl enables reactivity .
4-Aminobenzamide -NH₂ (para) 136.15 Amino group improves hydrogen bonding; used in enzyme inhibition studies .
4-Nitrobenzamide -NO₂ (para) 166.12 Nitro group increases electrophilicity; common in nitroreductase substrates .
4-Fluorobenzamide -F (para) 139.11 Lacks allyl group; simpler structure for baseline electronic studies .
3-Aminobenzoic acid -NH₂ (meta), -COOH 137.14 Carboxylic acid enhances solubility; used in coordination chemistry .

Key Findings:

Electronic Effects: The para-fluorine in this compound induces strong electron-withdrawing effects, contrasting with the electron-donating -NH₂ group in 4-aminobenzamide . This difference impacts binding affinities in biological systems (e.g., enzyme active sites). Compared to 4-nitrobenzamide, the fluorine substituent offers milder electronic modulation, reducing steric hindrance while maintaining polarity .

Reactivity: The allyl group in this compound enables unique reactivity (e.g., radical addition or cyclization), absent in simpler analogues like 4-fluorobenzamide . 4-Aminobenzamide’s -NH₂ group facilitates hydrogen bonding, making it a preferred substrate for studies on NAD+-dependent enzymes .

Biological Relevance: While 4-aminobenzamide and nitro derivatives are well-documented in enzyme inhibition (e.g., poly(ADP-ribose) polymerase), this compound’s biological activity remains underexplored . Fluorinated benzamides generally exhibit improved metabolic stability compared to non-halogenated analogues, a trait leveraged in drug design .

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